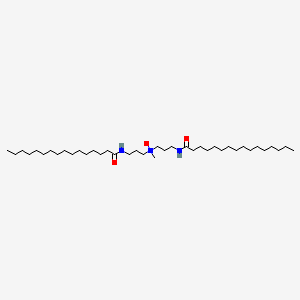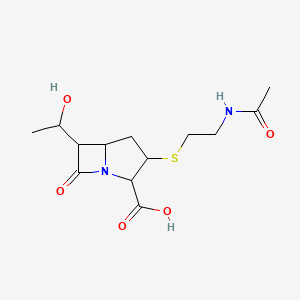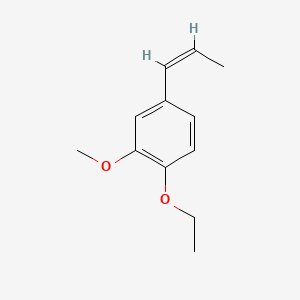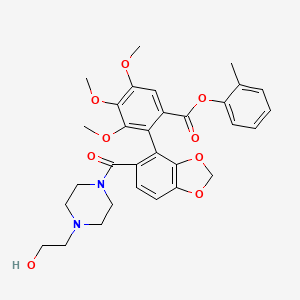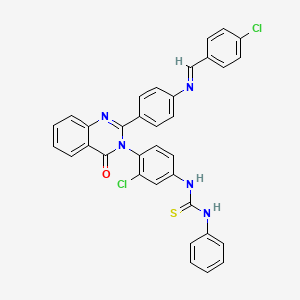
Einecs 300-896-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of orthoboric acid compound with 2-amino-2-methylpropan-1-ol involves the reaction of orthoboric acid with 2-amino-2-methylpropan-1-ol under controlled conditions. The reaction typically occurs in an aqueous medium, where orthoboric acid is dissolved and then reacted with 2-amino-2-methylpropan-1-ol. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed in precise proportions. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then purified through filtration and crystallization processes to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield various borate esters, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
Mécanisme D'action
The mechanism of action of orthoboric acid compound with 2-amino-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed effects. For example, it can interfere with the Krebs cycle by inhibiting enzymes such as pyruvate dehydrogenase and succinate dehydrogenase, thereby affecting cellular metabolism .
Comparaison Avec Des Composés Similaires
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Orthoboric acid: While both compounds contain boric acid, the presence of 2-amino-2-methylpropan-1-ol in Einecs 300-896-6 provides additional functional properties.
2-amino-2-methylpropan-1-ol: This compound alone lacks the boric acid component, which is essential for the unique properties of this compound.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.
Propriétés
Numéro CAS |
91696-95-6 |
|---|---|
Formule moléculaire |
C4H14BNO4 |
Poids moléculaire |
150.97 g/mol |
Nom IUPAC |
2-amino-2-methylpropan-1-ol;boric acid |
InChI |
InChI=1S/C4H11NO.BH3O3/c1-4(2,5)3-6;2-1(3)4/h6H,3,5H2,1-2H3;2-4H |
Clé InChI |
DOWAMJWPBKRNNX-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)O.CC(C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


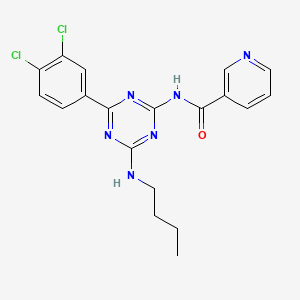
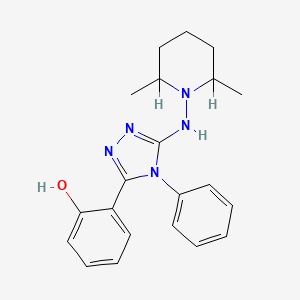

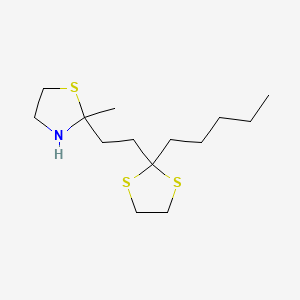
![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)


